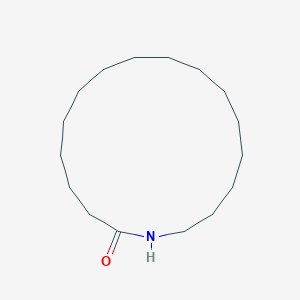
Aza-2-cycloheptadecanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aza-2-cycloheptadecanone is a nitrogen-containing heterocyclic compound It is a member of the azacycloalkane family, characterized by a nitrogen atom incorporated into a cyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aza-2-cycloheptadecanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of dihaloalkanes using nickel(II) iodide, zinc, and ligands such as 2,2’-bipyridine or 4,4’-dimethyl-2,2’-bipyridine in dimethylacetamide . This process successfully cyclizes a variety of dibromide and diiodine amines to give azacycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Aza-2-cycloheptadecanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom plays a crucial role.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azacycloheptadecanones, amine derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Aza-2-cycloheptadecanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Aza-2-cycloheptadecanone involves its interaction with molecular targets through its nitrogen atom. This interaction can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Aza-2-cycloheptadecanone can be compared with other azacycloalkanes such as:
Aza-diarylethenes: Known for their photochromic properties and used in molecular photoswitches.
Azacyclooctane: Another nitrogen-containing heterocycle with different ring size and properties.
Azepane: A seven-membered nitrogen-containing ring with applications in pharmaceuticals
These compounds share the common feature of having a nitrogen atom in a cyclic structure but differ in ring size, chemical properties, and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C16H31NO |
|---|---|
Molecular Weight |
253.42 g/mol |
IUPAC Name |
azacycloheptadecan-2-one |
InChI |
InChI=1S/C16H31NO/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-16/h1-15H2,(H,17,18) |
InChI Key |
TVJPDXTZUDNPKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCC(=O)NCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















